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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone

in the treatment of various B-cell malignancies. The control of impurities in the final drug

product is a critical aspect of ensuring its safety and efficacy. Ibrutinib deacryloylpiperidine,

also known by its chemical name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is

a known process-related impurity and a potential degradation product of ibrutinib.[1][2][3] This

technical guide provides a comprehensive overview of the synthesis, purification, and

characterization of this specific compound, which is essential for its use as a reference

standard in quality control and stability studies of ibrutinib.

Chemical Profile
A summary of the key chemical identifiers for ibrutinib deacryloylpiperidine is presented in

the table below.
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Identifier Value

Chemical Name
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-

d]pyrimidin-4-amine

Synonyms Ibrutinib Impurity 8, Ibrutinib N-2

CAS Number 330786-24-8

Molecular Formula C17H13N5O

Molecular Weight 303.32 g/mol

Synthesis of Ibrutinib Deacryloylpiperidine
The synthesis of ibrutinib deacryloylpiperidine is not typically performed as a primary

objective but rather as a necessary step for obtaining a reference standard for impurity

profiling. The compound is essentially the core heterocyclic structure of ibrutinib. Therefore, its

synthesis mirrors the initial steps in the synthesis of ibrutinib itself, stopping before the final

acylation step. A common synthetic route involves a Stille or Suzuki coupling reaction to form

the key C-C bond between the pyrazolopyrimidine core and the phenoxyphenyl group.

Synthetic Pathway Overview
A plausible synthetic pathway for ibrutinib deacryloylpiperidine is outlined below. This

pathway represents a common strategy for constructing the core structure of ibrutinib and

related compounds.

Suzuki Coupling

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine

Ibrutinib Deacryloylpiperidine
(3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

Pd catalyst, Base
Solvent (e.g., Dioxane/Water)

(4-phenoxyphenyl)boronic acid
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A representative synthetic pathway for Ibrutinib Deacryloylpiperidine.

Experimental Protocol: Synthesis via Suzuki Coupling
The following protocol describes a representative lab-scale synthesis of ibrutinib
deacryloylpiperidine.

Materials:

4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine

(4-phenoxyphenyl)boronic acid

Palladium catalyst (e.g., Pd(PPh3)4)

Base (e.g., Na2CO3, K2CO3)

Solvent (e.g., 1,4-dioxane and water mixture)

Nitrogen or Argon gas for inert atmosphere

Standard laboratory glassware and purification equipment

Procedure:

Reaction Setup: To a round-bottom flask, add 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine

(1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and a suitable base such as

sodium carbonate (2 equivalents).

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or

argon) three times to ensure an oxygen-free environment.

Solvent and Catalyst Addition: A degassed solvent mixture of 1,4-dioxane and water (e.g.,

4:1 v/v) is added, followed by the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh3)4).

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously

for a period of 4-12 hours. The reaction progress is monitored by a suitable analytical

technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic

solvent is removed under reduced pressure. The resulting aqueous residue is extracted with

an organic solvent such as ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and filtered.

Concentration: The solvent from the organic phase is evaporated under reduced pressure to

yield the crude product.

Purification of Ibrutinib Deacryloylpiperidine
The crude product obtained from the synthesis requires purification to achieve the high purity

necessary for a reference standard. Column chromatography is a common and effective

method for this purpose.

Purification Workflow
The general workflow for the purification of ibrutinib deacryloylpiperidine is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1370916?utm_src=pdf-body
https://www.benchchem.com/product/b1370916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Product from Synthesis

Column Chromatography

Fraction Collection and Analysis (TLC/HPLC)

Pooling of Pure Fractions and Solvent Evaporation

Recrystallization (Optional)

For higher purity

Pure Ibrutinib Deacryloylpiperidine

Click to download full resolution via product page

A typical workflow for the purification of Ibrutinib Deacryloylpiperidine.

Experimental Protocol: Purification by Column
Chromatography
Materials:

Crude ibrutinib deacryloylpiperidine

Silica gel (60-120 mesh or 230-400 mesh)

Eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane)
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Chromatography column and accessories

TLC plates and developing chamber

Rotary evaporator

Procedure:

Column Packing: A chromatography column is packed with silica gel using a slurry method

with the initial eluent.

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a

suitable solvent and adsorbed onto a small amount of silica gel. The dried silica with the

adsorbed product is then carefully loaded onto the top of the packed column.

Elution: The column is eluted with the chosen solvent system. A gradient elution, starting with

a less polar mixture and gradually increasing the polarity, is often effective. For example,

starting with 100% dichloromethane and gradually adding methanol up to 5%.

Fraction Collection: Fractions are collected and monitored by TLC to identify those

containing the pure product.

Product Isolation: The fractions containing the pure compound are combined, and the

solvent is removed under reduced pressure using a rotary evaporator to yield the purified

ibrutinib deacryloylpiperidine.

Recrystallization (Optional): For achieving very high purity, the product can be further purified

by recrystallization from a suitable solvent system.

Analytical Characterization
The identity and purity of the synthesized ibrutinib deacryloylpiperidine should be confirmed

using various analytical techniques.
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Analytical Technique Expected Results

HPLC

A single major peak with a purity of >98%. The

retention time should be distinct from that of

ibrutinib.

Mass Spectrometry (MS)

The protonated molecule [M+H]+ should be

observed at m/z corresponding to the molecular

weight of 303.32.

1H NMR

The proton NMR spectrum should show

characteristic peaks corresponding to the

aromatic protons of the phenoxyphenyl group

and the pyrazolopyrimidine core. The absence

of signals from the acryloyl group and the

piperidine ring protons will confirm the structure.

13C NMR

The carbon NMR spectrum should be consistent

with the proposed structure, showing the correct

number of aromatic and heterocyclic carbon

signals.

Role in Ibrutinib Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in

the active site of Bruton's tyrosine kinase (BTK), thereby inhibiting its kinase activity. This

blockage of BTK is crucial as it disrupts the B-cell receptor (BCR) signaling pathway, which is

essential for the proliferation, survival, and trafficking of malignant B-cells.

Ibrutinib deacryloylpiperidine, being a metabolite or precursor, lacks the acryloyl group

necessary for the covalent, irreversible binding to BTK. Therefore, it is not expected to be a

potent inhibitor of BTK. Its significance lies in its use as a reference standard to ensure the

purity of the active pharmaceutical ingredient (API) and to study the metabolic and degradation

pathways of ibrutinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1370916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


B-Cell Receptor (BCR)

Bruton's Tyrosine Kinase (BTK)

Activation

Downstream Signaling
(e.g., NF-κB, MAPK)

Phosphorylation

B-Cell Proliferation and Survival

Activation

Ibrutinib

Irreversible Inhibition

Ibrutinib Deacryloylpiperidine
(Inactive Metabolite/Precursor)

Metabolism/
Degradation

Click to download full resolution via product page

The role of Ibrutinib and its deacryloylpiperidine derivative in the BTK signaling pathway.

Conclusion
The synthesis and purification of ibrutinib deacryloylpiperidine are crucial for the quality

control and development of ibrutinib. While not the active therapeutic agent, its availability as a

high-purity reference standard is essential for accurate analytical method development and

validation, ensuring the safety and efficacy of ibrutinib-based therapies. The methodologies

outlined in this guide provide a framework for the preparation and characterization of this

important impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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